molecular formula C4H9ClFNO B6246645 3-(fluoromethyl)azetidin-3-ol hydrochloride CAS No. 2231673-86-0

3-(fluoromethyl)azetidin-3-ol hydrochloride

Cat. No.: B6246645
CAS No.: 2231673-86-0
M. Wt: 141.6
InChI Key:
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Description

3-(fluoromethyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C4H9ClFNO It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a fluoromethyl group and a hydroxyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(fluoromethyl)azetidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions. A common method involves the use of fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions. For example, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert an intermediate azetidine derivative to the desired hydroxylated product.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for efficient cyclization and fluoromethylation processes, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(fluoromethyl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium azide, thiols, or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-(fluoromethyl)azetidin-3-one.

    Reduction: Formation of 3-(fluoromethyl)azetidine or 3-methylazetidin-3-ol.

    Substitution: Formation of azetidine derivatives with various substituents replacing the fluoromethyl group.

Scientific Research Applications

3-(fluoromethyl)azetidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)azetidin-3-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the hydroxyl group can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)azetidin-3-ol hydrochloride
  • 3-(bromomethyl)azetidin-3-ol hydrochloride
  • 3-(hydroxymethyl)azetidin-3-ol hydrochloride

Comparison

Compared to its analogs, 3-(fluoromethyl)azetidin-3-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, often enhancing its stability and bioavailability.

Properties

IUPAC Name

3-(fluoromethyl)azetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-1-4(7)2-6-3-4;/h6-7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMFEDCMCMCVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CF)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231673-86-0
Record name 3-(fluoromethyl)azetidin-3-ol hydrochloride
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